REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[CH3:9][O-:10].[Na+].CO>>[CH3:9][O:10][C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=NC1)N
|
Name
|
NaOMe MeOH
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative TLC
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate-n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |